molecular formula C12H17NO3 B3040651 benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate CAS No. 22373-14-4

benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate

Cat. No.: B3040651
CAS No.: 22373-14-4
M. Wt: 223.27 g/mol
InChI Key: SBWYBQRWDXWJDV-NSHDSACASA-N
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Description

Benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate (CAS: ENAH9A7D33E8) is a chiral carbamate derivative characterized by a (2S)-configured hydroxybutan-2-yl backbone and a benzyl-protected carbamate group. Key properties include:

  • Molecular Formula: C₁₂H₁₇NO₃
  • Melting Point: 64–66°C
  • Storage: 4°C (ice-pack transport recommended)
  • Purity: ≥95% (Enamine) .
    The compound’s stereochemistry and functional groups make it relevant in medicinal chemistry, particularly in protease inhibition and antimetastatic studies . Its InChIKey (SBWYBQRWDXWJDV-NSHDSACASA-N) confirms its unique spatial configuration .

Properties

IUPAC Name

benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-11(8-14)13-12(15)16-9-10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWYBQRWDXWJDV-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with (2S)-1-hydroxybutan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Benzyl chloroformate+(2S)-1-hydroxybutan-2-amineBenzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate+HCl\text{Benzyl chloroformate} + \text{(2S)-1-hydroxybutan-2-amine} \rightarrow \text{this compound} + \text{HCl} Benzyl chloroformate+(2S)-1-hydroxybutan-2-amine→Benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems and reactors also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Benzyl N-[(2S)-1-oxobutan-2-yl]carbamate.

    Reduction: Benzyl N-[(2S)-1-hydroxybutan-2-yl]amine.

    Substitution: Various benzyl-substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction is crucial in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

Structural Variations and Substituent Effects

The compound is compared to analogs with modifications in the carbamate side chain, hydroxy group positioning, or stereochemistry.

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Key Substituents/Modifications Biological Activity/Properties Reference
Benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate C₁₂H₁₇NO₃ (2S)-hydroxybutan-2-yl, benzyl carbamate Antimetastatic (PC-3M-CT+ cell line)
Compound 5 (from ) Not specified Phenyl carbamate (vs. benzyl in target compound) Reduced antimetastatic potency vs. 6
Benzyl N-[(2S)-3-methyl-1-oxo-1-...]carbamate C₁₉H₂₄F₃N₂O₄ Trifluoro, hydroxy, isopropyl groups Protease inhibition (structural analog)
Benzyl N-[(2R)-1-[(3-bromo-oxazol-5-yl)...] C₂₁H₂₂BrN₃O₄ Bromo-oxazole, phenylpropan-2-yl Potential kinase inhibition

Physicochemical Properties

  • However, the hydroxy group may reduce metabolic stability .

Biological Activity

Benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate is a compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, research findings, and case studies, providing a comprehensive overview of its activities and applications.

Chemical Structure and Properties

This compound features a benzyl group attached to a carbamate functional group, which is linked to a (2S)-1-hydroxybutan-2-yl moiety. The structural formula can be represented as follows:

C12H17NO3\text{C}_{12}\text{H}_{17}\text{N}\text{O}_3

This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms, contributing to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may exhibit enzyme inhibition properties and receptor binding capabilities, influencing biochemical pathways relevant to therapeutic applications .

Enzyme Inhibition

Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic processes. For instance, it has been shown to interact with enzymes that play crucial roles in cancer metabolism and other disease states. The inhibition mechanisms often involve binding to the active sites of these enzymes, thereby obstructing their normal function.

Cytotoxicity Studies

Recent research has focused on the cytotoxic effects of this compound against various cancer cell lines. In vitro assays have revealed significant cytotoxicity against HeLa (cervical cancer) and A549 (lung cancer) cell lines, while exhibiting lower toxicity towards normal cell lines, suggesting a selective action that could be beneficial for therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the benzyl or carbamate moieties can significantly alter the biological activity of the compound. Variations in substituents can enhance or diminish its efficacy as an enzyme inhibitor or cytotoxic agent .

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of this compound highlighted its potential as a chemotherapeutic agent. The compound demonstrated IC50 values indicating effective inhibition of cancer cell proliferation in vitro. Further investigation into its mechanism revealed apoptosis induction in treated cells, marking it as a promising candidate for further development .

Case Study 2: Interaction with Biomolecules

Another significant study explored the interaction of this compound with biomolecules such as bovine serum albumin (BSA) and DNA. Spectroscopic methods confirmed strong binding affinities, suggesting potential applications in drug delivery systems where targeted delivery to specific tissues is required .

Research Findings Summary Table

Study Focus Findings
Study 1Anticancer ActivitySignificant cytotoxicity against HeLa and A549 cells; induced apoptosis
Study 2Enzyme InteractionInhibition of specific metabolic enzymes; binding studies with BSA and DNA
Study 3SAR AnalysisModifications in structure lead to varied biological activities; potential for drug design

Q & A

Q. Characterization Tools :

  • NMR : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., δH 4.39 for benzyl methylene protons) .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ = calculated for C₁₂H₁₆NO₃) .

Q. Table 1: Synthetic Methods Comparison

MethodYieldKey StepCharacterization TechniquesReference
Carbamate Coupling85–92%Benzyl chloroformate reaction¹H NMR, HRMS
Non-Kolbe Electrolysis90–98%Electrochemical activation¹³C NMR, X-ray diffraction

Basic: How is the stereochemical integrity of the (2S) configuration confirmed?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement. The Flack parameter (e.g., x = 0.02(3)) confirms enantiopurity .
  • Chiral HPLC : Compare retention times with racemic mixtures; a single peak indicates >99% enantiomeric excess .

Advanced: How can contradictory crystallographic data (e.g., centrosymmetric vs. non-centrosymmetric space groups) be resolved?

Methodological Answer:

  • Parameter Analysis : Use Rogers’ η and Flack’s x parameters to distinguish true chirality. For near-centrosymmetric structures, Flack’s x is more reliable (e.g., x < 0.1 indicates correct enantiomorph) .
  • Software Tools : SHELXD for phase refinement and ORTEP-3 for graphical validation of atomic displacement parameters .

Q. Table 2: Enantiomorph-Polarity Validation

ParameterIdeal RangeReliability in Near-Centrosymmetric CasesReference
Rogers’ η0.0–0.1Low (false positives common)
Flack’s x0.0–0.05High

Advanced: What mechanistic insights explain its biological activity in cancer metastasis studies?

Methodological Answer:

  • HIF-1 Inhibition : Structural analogs (e.g., 17-O-carbamates) disrupt hypoxia-inducible factor 1 (HIF-1) by binding to its α-subunit, validated via luciferase reporter assays .
  • Structure-Activity Relationship (SAR) : The benzyl group enhances membrane permeability, while the hydroxybutan-2-yl moiety stabilizes hydrogen bonding with target proteins (IC₅₀ = 2.1 µM in PC-3M-CT+ cells) .

Basic: How is stability assessed under varying pH and temperature conditions?

Methodological Answer:

  • Thermal Analysis : TGA/DSC reveals decomposition onset at ~180°C, with stability up to 25°C in dry environments .
  • Hydrolytic Stability : Incubate in buffers (pH 2–12) and monitor via HPLC. Degradation occurs at pH < 3 (t₁/₂ = 4 h) due to carbamate bond cleavage .

Advanced: How can computational modeling predict interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystallographic data (PDB: 4HIF) to simulate binding. The hydroxybutan-2-yl group forms hydrogen bonds with Asn803 (ΔG = -9.2 kcal/mol) .
  • MD Simulations : GROMACS evaluates dynamic stability; RMSD < 2.0 Å over 100 ns indicates robust binding .

Advanced: How to address low yields in scaled-up synthesis?

Methodological Answer:

  • Optimize Reaction Conditions : Increase equivalents of benzyl chloroformate (1.5→2.0 eq) and switch to DMF as a solvent (yield improves from 70% → 88%) .
  • Impurity Profiling : LC-MS identifies byproducts (e.g., tert-butyl carbamate adducts), mitigated via Boc protection .

Basic: What safety protocols are recommended for handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis; static-free containers minimize combustion risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate
Reactant of Route 2
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benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.